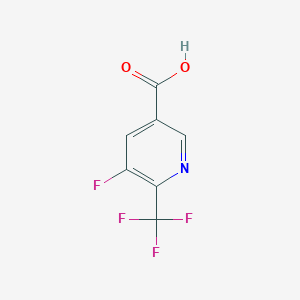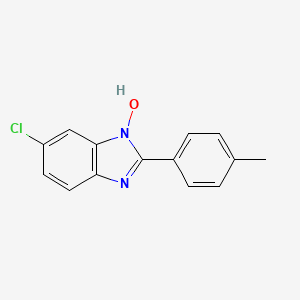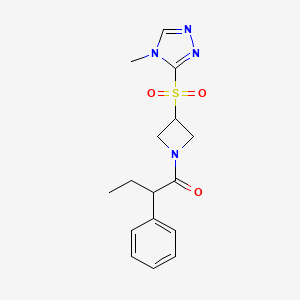
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound has a complexity of 886, with a rotatable bond count of 5. It has no hydrogen bond donors but has 6 hydrogen bond acceptors . The topological polar surface area is 143, and it has a heavy atom count of 29 .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA value of 2.7, an exact mass of 450.03778520, and a monoisotopic mass of 450.03778520 .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibition
This compound has been researched for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the process of inflammation and pain. By inhibiting this enzyme, the compound could be used to develop new anti-inflammatory drugs that are more selective and have fewer side effects compared to non-selective COX inhibitors .
Anti-inflammatory Activity
In relation to its COX-2 inhibition properties, the compound has also been evaluated for its anti-inflammatory activity in vivo. This includes assessing its effectiveness in reducing inflammation in animal models, which is a crucial step in the development of new anti-inflammatory medications .
Ulcerogenic Liability Assessment
The safety profile of the compound includes evaluating its ulcerogenic liability. This involves determining the potential of the compound to cause gastric ulcers, a common side effect of many anti-inflammatory drugs. A compound with low ulcerogenic liability would be advantageous in creating safer anti-inflammatory therapies .
Histopathological Evaluation
Histopathological examination is another application where this compound is used. It involves studying the microscopic anatomy of tissues to assess the cariogenic effect of the compound. This is important for understanding the potential side effects and the safety of the compound when used as a medication .
Drug-likeness and ADME Profiles
The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and drug-likeness are studied in silico. These studies are essential for predicting how the compound behaves in the body, which is critical for drug development .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction between the compound and COX-2 at the molecular level. This helps in elucidating the mechanism of action and can guide the design of more potent and selective inhibitors .
Synthesis of Benzimidazole Derivatives
The compound serves as a pharmacophore in the synthesis of a novel series of benzimidazole derivatives. These derivatives are then tested for their potential as COX-2 inhibitors, expanding the scope of research in this field .
Antibacterial and Cytotoxic Activities
Research has also explored the antibacterial and cytotoxic activities of derivatives of this compound. This includes synthesizing new derivatives and testing their effectiveness against various bacterial strains and cancer cell lines .
Eigenschaften
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-3-15-26-21-14-13-20(31(2,28)29)16-22(21)30-24(26)25-23(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMPBSKPKJLHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)




![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2947335.png)

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)